molecular formula C8H6F3NOS B13009107 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde

Cat. No.: B13009107
M. Wt: 221.20 g/mol
InChI Key: GDMJEOBLBSPIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized through various methods.

    Thioether Formation: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable thiol reagent, such as thioglycolic acid, under basic conditions to form the thioether linkage.

    Aldehyde Introduction: The resulting thioether is then oxidized to introduce the aldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid

    Reduction: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thioacetaldehyde moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethanol
  • 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid
  • 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethylamine

Uniqueness

Compared to similar compounds, 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis

This compound’s combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.

Properties

Molecular Formula

C8H6F3NOS

Molecular Weight

221.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetaldehyde

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-3,5H,4H2

InChI Key

GDMJEOBLBSPIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.